molecular formula C16H25NO B1610382 4-(1-Benzylpiperidin-4-YL)butan-1-OL CAS No. 318508-02-0

4-(1-Benzylpiperidin-4-YL)butan-1-OL

Cat. No.: B1610382
CAS No.: 318508-02-0
M. Wt: 247.38 g/mol
InChI Key: SXNYWACHEZSLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzylpiperidin-4-YL)butan-1-OL is an organic compound that belongs to the class of piperidines It is characterized by a piperidine ring conjugated to a benzyl group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzylpiperidin-4-YL)butan-1-OL typically involves the reaction of 4-(4-Piperidyl)-1-butanol with benzyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Benzylpiperidin-4-YL)butan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Benzylpiperidin-4-YL)butan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(1-Benzylpiperidin-4-YL)butan-1-OL involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. This selectivity is due to its ability to interact with monoamine transporters, facilitating the release of these neurotransmitters .

Comparison with Similar Compounds

    4-Benzylpiperidine: Shares a similar structure but lacks the butanol chain.

    1-Benzyl-4-hydroxypiperidine: Similar structure with a hydroxyl group on the piperidine ring.

Uniqueness: 4-(1-Benzylpiperidin-4-YL)butan-1-OL is unique due to the presence of both a benzyl group and a butanol chain, which may confer distinct chemical and biological properties compared to its analogs .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(1-benzylpiperidin-4-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c18-13-5-4-6-15-9-11-17(12-10-15)14-16-7-2-1-3-8-16/h1-3,7-8,15,18H,4-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNYWACHEZSLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445117
Record name 4-(1-BENZYLPIPERIDIN-4-YL)BUTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318508-02-0
Record name 4-(1-BENZYLPIPERIDIN-4-YL)BUTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Benzylpiperidin-4-YL)butan-1-OL
Reactant of Route 2
Reactant of Route 2
4-(1-Benzylpiperidin-4-YL)butan-1-OL
Reactant of Route 3
Reactant of Route 3
4-(1-Benzylpiperidin-4-YL)butan-1-OL
Reactant of Route 4
Reactant of Route 4
4-(1-Benzylpiperidin-4-YL)butan-1-OL
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(1-Benzylpiperidin-4-YL)butan-1-OL
Reactant of Route 6
Reactant of Route 6
4-(1-Benzylpiperidin-4-YL)butan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.